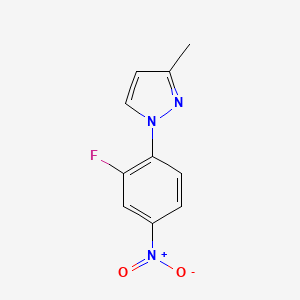

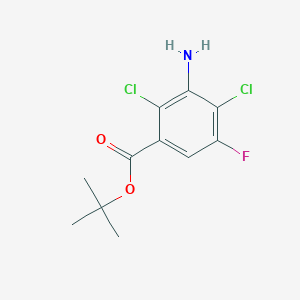

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” have been synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature .科学的研究の応用

Herbicidal Applications

Pyrazole nitrophenyl ethers, related chemically to the compound , have been identified as novel herbicides inhibiting protoporphyrinogen IX oxidase. The transition from nitro to trifluoromethyl groups in these compounds has led to significant pre-emergent activity against narrowleaf weed species. This suggests potential for the development of new herbicidal agents utilizing similar chemical frameworks (Clark, 1996).

Synthetic Methodologies

A significant area of application involves the development of synthetic methodologies for unsymmetrical 3,5-dialkyl-1-arylpyrazoles, where compounds like 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole serve as key intermediates or reactants. Such methodologies enhance the accessibility of pyrazole derivatives for further chemical exploration (Wang, Tan, & Zhang, 2000).

Microwave-Assisted Synthesis

Research has demonstrated microwave-assisted synthetic routes to novel pyrazole derivatives, indicating efficient pathways to access fluorinated compounds. This approach, leveraging fluorine-containing building blocks, signifies the compound's role in facilitating the synthesis of structurally diverse molecules with potential biological activities (Althagafi & Shaaban, 2017).

Solution and Solid-Phase Synthesis

The compound has been utilized in solution and solid-phase synthesis processes to generate 1-pyrazol-3-ylbenzimidazoles, showcasing its versatility as a precursor in synthesizing heterocyclic compounds. This highlights its potential for creating libraries of compounds for further evaluation in various fields (Portilla et al., 2008).

Process Development for Antibacterial Candidates

There has been exploratory development for large-scale preparation of novel antibacterial candidates, where this compound served as a key intermediate. This underscores the compound's significance in the development of new pharmaceuticals through optimized synthetic strategies (Yang et al., 2014).

特性

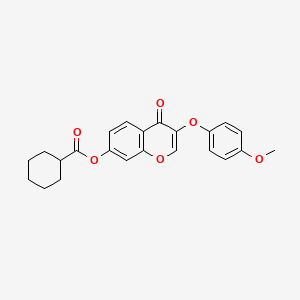

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOLYRIEQCSFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2544895.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2544897.png)

![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)

methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)

![(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B2544906.png)

![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)

![N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2544908.png)

![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2544914.png)